1',3',5'-trimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
1’,3’,5’-trimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a triazole ring fused with a pyridine ring, which is further connected to a bipyrazole moiety. This unique structure imparts the compound with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of chloroethynylphosphonates with commercially available N-unsubstituted 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, leading to the formation of the triazolopyridine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1’,3’,5’-trimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1’,3’,5’-trimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes and receptors, modulating their activity. This binding can inhibit the function of certain enzymes, leading to therapeutic effects such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Uniqueness
1’,3’,5’-trimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combination of triazole, pyridine, and bipyrazole rings. This structure provides a versatile platform for chemical modifications and potential therapeutic applications. Its ability to interact with a wide range of biological targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H18N8O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H18N8O/c1-10-16(11(2)24(3)23-10)12-8-13(20-19-12)17(26)18-9-15-22-21-14-6-4-5-7-25(14)15/h4-8H,9H2,1-3H3,(H,18,26)(H,19,20) |
InChI Key |
XQFOHTJVTOWALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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